Mal-VC-PAB-PNP-CDN-A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mal-VC-PAB-PNP-CDN-A is a drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted cancer therapies that combine the specificity of monoclonal antibodies with the cytotoxic potency of small-molecule drugs. The compound this compound serves as a linker that attaches the cytotoxic drug to the antibody, ensuring targeted delivery to cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mal-VC-PAB-PNP-CDN-A involves multiple steps, including the preparation of the linker and its conjugation to the cytotoxic drug and antibody. The synthetic route typically includes:
Preparation of the Linker: The linker is synthesized through a series of chemical reactions, including amide bond formation and esterification.
Conjugation to the Cytotoxic Drug: The linker is then attached to the cytotoxic drug through a thiol-maleimide reaction, forming a stable thioether bond.
Attachment to the Antibody: The final step involves conjugating the drug-linker complex to the antibody via a thiol-reactive group on the linker.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demands of large-scale manufacturing. This involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The process also includes rigorous quality control measures to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions
Mal-VC-PAB-PNP-CDN-A undergoes several types of chemical reactions, including:
Substitution Reactions: The linker can undergo nucleophilic substitution reactions, particularly during the conjugation process.
Oxidation and Reduction: The compound may undergo redox reactions, especially during the synthesis and purification stages.
Common Reagents and Conditions
Thiol-Maleimide Reaction: This reaction is commonly used to attach the linker to the cytotoxic drug. It requires a thiol-reactive group on the linker and a maleimide group on the drug.
Amide Bond Formation: This reaction is used in the initial synthesis of the linker and requires reagents such as carbodiimides and amines.
Major Products
The major product formed from these reactions is the this compound conjugate, which is then further purified and characterized to ensure its suitability for use in ADCs .
科学研究应用
Mal-VC-PAB-PNP-CDN-A has several scientific research applications, including:
Chemistry: Used in the synthesis of ADCs, which are studied for their potential to deliver targeted cancer therapies.
Biology: Investigated for its role in targeted drug delivery systems and its interactions with biological molecules.
Medicine: Explored for its potential in developing new cancer treatments that minimize off-target effects and improve therapeutic outcomes.
Industry: Utilized in the production of ADCs for clinical trials and potential commercialization.
作用机制
Mal-VC-PAB-PNP-CDN-A exerts its effects by serving as a linker in ADCs. The mechanism involves:
Targeting Cancer Cells: The antibody component of the ADC specifically binds to antigens on the surface of cancer cells.
Internalization and Release: Once bound, the ADC is internalized by the cancer cell, and the linker is cleaved, releasing the cytotoxic drug.
Cytotoxic Effect: The released drug then exerts its cytotoxic effect, leading to cell death.
相似化合物的比较
Similar Compounds
Mal-VC-PAB-PNP: Another drug-linker conjugate used in ADCs, but with different cytotoxic drugs attached.
VC-PAB-PNP-CDN-A: A similar compound with variations in the linker structure, affecting its stability and release profile.
Uniqueness
Mal-VC-PAB-PNP-CDN-A is unique due to its specific linker structure, which provides optimal stability and controlled release of the cytotoxic drug. This enhances the therapeutic index of the ADC, making it a valuable tool in targeted cancer therapy .
属性
分子式 |
C51H67N17O20P2 |
---|---|
分子量 |
1300.1 g/mol |
IUPAC 名称 |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[2-[(6R,8R,9S,15S,17R,18S)-17-(2-amino-6-oxo-1H-purin-9-yl)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-yl]ethyl]carbamate |
InChI |
InChI=1S/C51H67N17O20P2/c1-25(2)35(63-32(69)8-4-3-5-18-66-33(70)13-14-34(66)71)45(74)62-29(7-6-16-55-50(54)76)44(73)61-27-11-9-26(10-12-27)19-82-51(77)56-17-15-28-30-20-83-90(80,81)88-40-31(86-47(38(40)72)67-23-59-36-41(52)57-22-58-42(36)67)21-84-89(78,79)87-39(28)48(85-30)68-24-60-37-43(68)64-49(53)65-46(37)75/h9-14,22-25,28-31,35,38-40,47-48,72H,3-8,15-21H2,1-2H3,(H,56,77)(H,61,73)(H,62,74)(H,63,69)(H,78,79)(H,80,81)(H2,52,57,58)(H3,54,55,76)(H3,53,64,65,75)/t28-,29-,30+,31+,35-,38-,39?,40?,47+,48+/m0/s1 |
InChI 键 |
UAVXKKWAJUSMMH-VJMWAPLCSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCC[C@H]2[C@H]3COP(=O)(OC4[C@@H](COP(=O)(OC2[C@@H](O3)N5C=NC6=C5N=C(NC6=O)N)O)O[C@H]([C@H]4O)N7C=NC8=C(N=CN=C87)N)O)NC(=O)CCCCCN9C(=O)C=CC9=O |
规范 SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCC2C3COP(=O)(OC4C(COP(=O)(OC2C(O3)N5C=NC6=C5N=C(NC6=O)N)O)OC(C4O)N7C=NC8=C(N=CN=C87)N)O)NC(=O)CCCCCN9C(=O)C=CC9=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。